molecular formula C15H14FNO4S B5743315 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid

3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid

Cat. No.: B5743315
M. Wt: 323.3 g/mol
InChI Key: QBQNPTOJOWLCPW-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid is a chemical compound with the molecular formula C15H14FNO4S. It is known for its unique structural features, which include a fluorophenyl group, a sulfamoyl group, and a dimethylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-fluoroaniline followed by coupling with 4,5-dimethylbenzoic acid under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

  • 3-[(2-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid
  • 3-[(2-Fluorophenyl)sulfamoyl]-5-methylbenzoic acid
  • 3-[(2-Fluorophenyl)sulfamoyl]-benzoic acid

Uniqueness: 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid is unique due to the presence of both the fluorophenyl and dimethylbenzoic acid groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-9-7-11(15(18)19)8-14(10(9)2)22(20,21)17-13-6-4-3-5-12(13)16/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQNPTOJOWLCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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